molecular formula C14H10ClNO3 B1346361 2-[(4-Chlorophenyl)carbamoyl]benzoic acid CAS No. 7142-94-1

2-[(4-Chlorophenyl)carbamoyl]benzoic acid

Cat. No.: B1346361
CAS No.: 7142-94-1
M. Wt: 275.68 g/mol
InChI Key: WJSPLHRLEZJTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)carbamoyl]benzoic acid is an organic compound that forms complexes with europium and terbium, exhibiting photoluminescence properties . It is also known as Clorsulon, a broad-spectrum anthelmintic drug used in veterinary medicine to treat liver fluke infections in ruminants.


Synthesis Analysis

The synthesis of this compound-like compounds has been reported in the literature. For instance, 2-[(2-substitutedphenyl)carbamoyl]benzoic acids were synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline .


Molecular Structure Analysis

The molecular formula of this compound is C14H9ClNO3 . Its molecular weight is 275.68 g/mol.


Physical and Chemical Properties Analysis

This compound is a crystalline, colorless solid . It is soluble in water, with solubility at 25°C and 100°C being 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .

Scientific Research Applications

  • Structural and Medicinal Applications : Siddiqui et al. (2008) studied the structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, highlighting their stabilization through extensive intra- and intermolecular hydrogen bonds. These compounds have shown great potential for medicinal applications due to their novel carbamoylsulfonamide derivatives (Siddiqui et al., 2008).

  • Water Purification : Matthews (1990) conducted a study on the purification of water using near-U.V. illuminated suspensions of titanium dioxide with various solutes, including 4-chlorophenol, a derivative of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid. This research emphasizes the role of these compounds in environmental applications, particularly in water purification processes (Matthews, 1990).

  • Chemical Synthesis : Rodríguez et al. (2022) explored the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a precursor related to this compound. This study highlights the importance of these compounds in chemical synthesis and their potential for creating novel compounds (Rodríguez et al., 2022).

  • Wastewater Treatment : Martinez-Quiroz et al. (2017) reported on the use of carbamoyl benzoic acids in wastewater treatment. Their study focused on removing hazardous heavy metals, demonstrating these compounds' effectiveness in binding metallic ions and aiding in water purification (Martinez-Quiroz et al., 2017).

Future Directions

The future directions for 2-[(4-Chlorophenyl)carbamoyl]benzoic acid could involve further exploration of its photoluminescence properties and potential applications in veterinary medicine.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSPLHRLEZJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285520
Record name 2-[(4-chlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7142-94-1
Record name Phthalanilic acid, 4'-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-chlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.